1-(1H-Inden-7-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Inden-7-YL)ethanol is an organic compound featuring an indene moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Inden-7-YL)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1H-Inden-7-YL)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-(1H-Inden-7-YL)acetaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Inden-7-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1H-Inden-7-YL)acetaldehyde or 1-(1H-Inden-7-YL)acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 1-(1H-Inden-7-YL)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(1H-Inden-7-YL)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 1-(1H-Inden-7-YL)acetaldehyde, 1-(1H-Inden-7-YL)acetic acid.
Reduction: 1-(1H-Inden-7-YL)ethane.
Substitution: 1-(1H-Inden-7-YL)ethyl chloride.
Scientific Research Applications
1-(1H-Inden-7-YL)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving indene derivatives.
Medicine: Research explores its potential as a precursor for pharmacologically active compounds with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1H-Inden-7-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic oxidation to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-Inden-7-YL)acetaldehyde: A closely related compound that differs by having an aldehyde group instead of an alcohol group.
1-(1H-Inden-7-YL)acetic acid: Another related compound with a carboxylic acid group.
1-(1H-Inden-7-YL)ethane: A reduced form of 1-(1H-Inden-7-YL)ethanol.
Uniqueness: this compound is unique due to its combination of an indene moiety with an ethanol group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(3H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H12O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-6,8,12H,7H2,1H3 |
InChI Key |
VJACGHCPRBZLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.